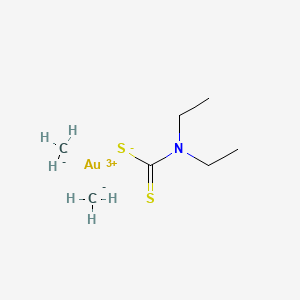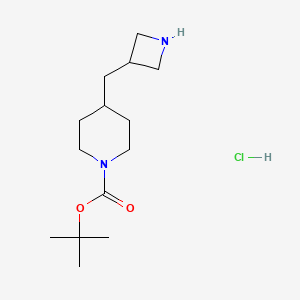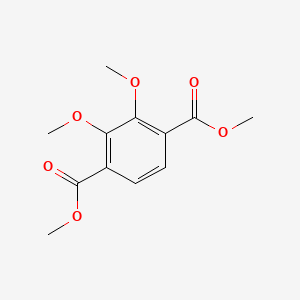![molecular formula C15H14O3 B15125070 Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused arene ring and a furan ring, which are known for their presence in various natural and synthetic products. Dihydronaphthofurans have attracted significant interest due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydronaphthofurans, including Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate, can be achieved through various methods. One common approach involves the annulation of naphthols with different reagents. For instance, the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours yields dihydronaphthofuran . Another method involves the use of cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, under specific conditions .
Industrial Production Methods
Industrial production of dihydronaphthofurans typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the production process. For example, the use of acid catalysts like sulfuric acid in toluene at elevated temperatures has been reported to produce dihydronaphthofurans in good yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2,2-dimethylnaphthol: This compound shares a similar dihydronaphthofuran core but differs in its substituents.
Naphtho[2,3-b]furan-4,9-diones: These compounds have a similar fused ring structure but differ in their functional groups and reactivity.
Uniqueness
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-15-12-5-3-2-4-10(12)6-7-13(11)15/h2-7,11H,8-9H2,1H3 |
InChI Key |
DHSNIEOMMPTXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)

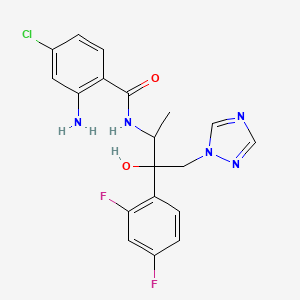
![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
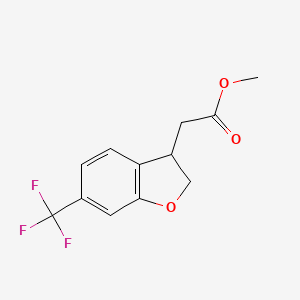
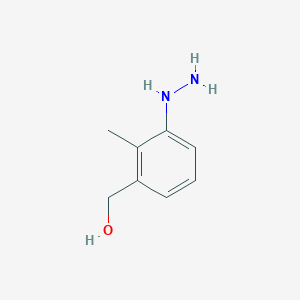


![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
